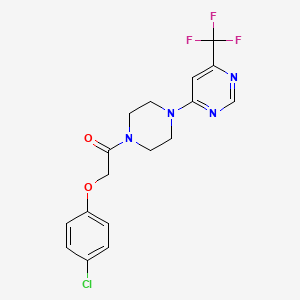

2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound with notable significance in the fields of chemistry, biology, and medicine. Its structure comprises a chlorophenoxy group, a pyrimidinyl group substituted with trifluoromethyl, and a piperazinyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synthesis of Intermediate Compounds: : Begin with 4-chlorophenol and react it with epichlorohydrin under basic conditions to form 2-(4-chlorophenoxy)propanol.

Formation of Piperazine Derivative: : React the intermediate with piperazine under heat to obtain 1-(4-(2-chloropropoxy)piperazin-1-yl)ethanone.

Introduction of Pyrimidine Ring: : The resulting compound undergoes nucleophilic substitution with 4-(6-(trifluoromethyl)pyrimidin-4-yl)amine in the presence of a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production follows similar synthetic routes but utilizes larger reactors and enhanced purification methods to increase yield and purity. Continuous flow reactors and high-efficiency chromatographic techniques are commonly employed.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly affecting the ethanone group.

Reduction: : The ketone group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

Substitution: : The chloro and pyrimidinyl groups facilitate nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide in acidic medium.

Reduction: : Lithium aluminium hydride in ether.

Substitution: : Sodium hydride in dimethyl sulfoxide.

Major Products

Oxidation: : 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanoic acid.

Reduction: : 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanol.

Substitution: : Various substituted ethanone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

This compound has multifaceted applications across different scientific domains:

Chemistry: : Utilized as a reagent in organic synthesis due to its reactive functional groups.

Biology: : Studied for its potential role in modulating biological pathways, particularly those involving piperazine and pyrimidine derivatives.

Medicine: : Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

Industry: : Employed in the synthesis of advanced materials and as an intermediate in the manufacture of pharmaceuticals.

Wirkmechanismus

The mechanism of action primarily revolves around its interaction with specific molecular targets:

Molecular Targets: : It targets specific enzymes and receptors due to its affinity for certain biological macromolecules.

Pathways Involved: : It can modulate signaling pathways involving neurotransmitters, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Unique Characteristics

Compared to other piperazine and pyrimidine derivatives, this compound is unique due to its trifluoromethyl-pyrimidinyl substitution, enhancing its lipophilicity and membrane permeability.

Similar Compounds

2-(4-Chlorophenoxy)ethanol: : Lacks the complex pyrimidinyl and piperazinyl groups, leading to different chemical properties and applications.

1-(4-Chlorophenyl)piperazine: : Missing the ethanone linkage and trifluoromethyl substitution, resulting in a different pharmacological profile.

This compound's combination of structural features makes it a versatile and valuable molecule in various scientific research and industrial applications.

Biologische Aktivität

The compound 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone , often referred to as Compound 1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological profile, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C17H17ClF3N2O

Molecular Weight : 385.17 g/mol

InChIKey : PRQHYUYXQKINSP-UHFFFAOYSA-N

The structure features a chlorophenoxy group, a trifluoromethyl-substituted pyrimidine, and a piperazine moiety, which collectively contribute to its biological activity.

Anticancer Activity

Recent studies indicate that Compound 1 exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Case Study : A study published in Cancer Letters reported that Compound 1 reduced cell viability in MCF-7 breast cancer cells by approximately 70% at a concentration of 10 µM after 48 hours of treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Research Findings : A series of tests revealed that Compound 1 exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial efficacy .

Enzyme Inhibition

Compound 1 shows promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE).

- Study Results : The IC50 value for AChE inhibition was found to be 15.4 µM, which positions it as a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's .

The biological activity of Compound 1 is attributed to its ability to interact with specific cellular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular proteins.

Binding Studies

Docking studies suggest that Compound 1 binds effectively to the active site of target enzymes through hydrogen bonding and hydrophobic interactions. This binding affinity correlates with its observed biological activities.

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N4O2/c18-12-1-3-13(4-2-12)27-10-16(26)25-7-5-24(6-8-25)15-9-14(17(19,20)21)22-11-23-15/h1-4,9,11H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQOKBWXCBAIRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.